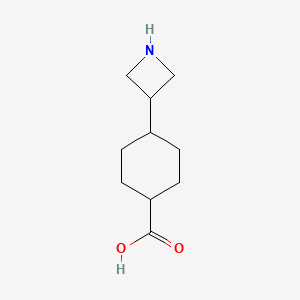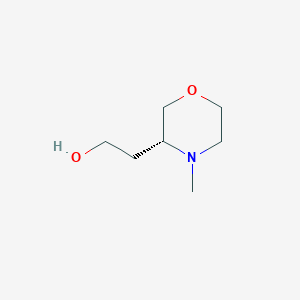
(R)-2-(4-Methylmorpholin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a chiral center in this compound makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 4-methylmorpholine.
Chiral Resolution: The chiral center can be introduced through chiral resolution techniques or asymmetric synthesis.
Reaction Conditions: Common reagents and conditions include the use of reducing agents, protecting groups, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and stereochemical studies.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with potential therapeutic effects. Its morpholine backbone is a common motif in various bioactive compounds.
Industry
In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol may be used in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
4-Methylmorpholine: The parent compound without the chiral center.
2-(4-Morpholinyl)ethanol: A similar compound with a different substitution pattern.
Uniqueness
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the morpholine ring. This combination of features makes it valuable for specific applications in asymmetric synthesis and chiral resolution.
Conclusion
®-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and chemical reactivity make it an important subject for scientific research and industrial applications.
For detailed and specific information, consulting scientific literature and specialized databases is recommended.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-[(3R)-4-methylmorpholin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
PONBKCONPCCZAB-SSDOTTSWSA-N |
Isomerische SMILES |
CN1CCOC[C@H]1CCO |
Kanonische SMILES |
CN1CCOCC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
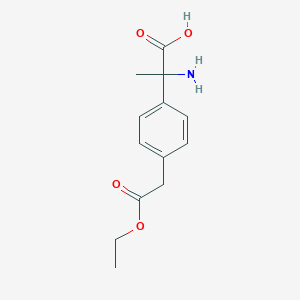
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
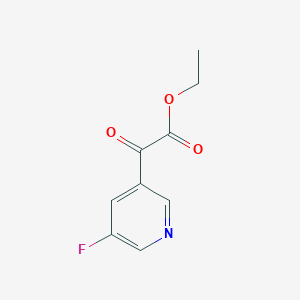
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
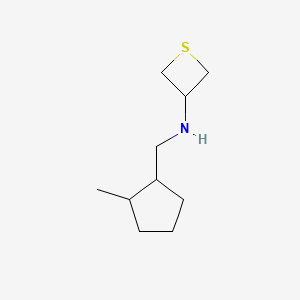
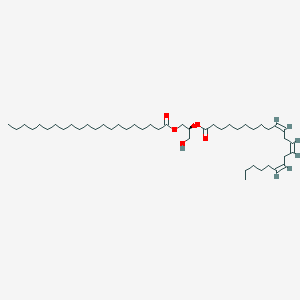
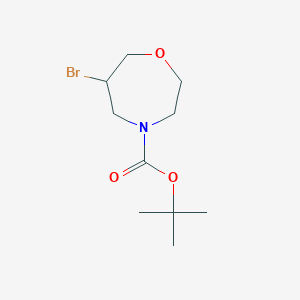
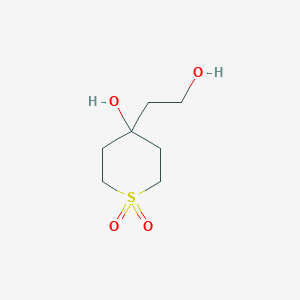
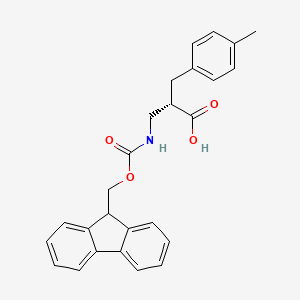
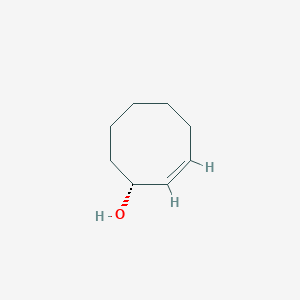
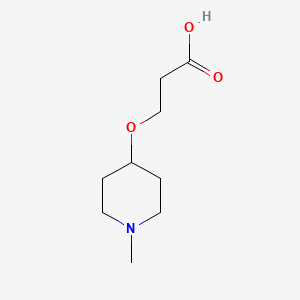
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
